The compound identified as CID 78068919 is a chemical entity of considerable interest across various scientific disciplines, particularly in chemistry and medicinal research. It is characterized by its unique molecular structure and potential applications in biological systems. CID 78068919 has been classified under specific categories based on its chemical structure and functional properties, making it relevant for both academic and industrial research.
CID 78068919 is cataloged in chemical databases, including BenchChem, which provides detailed information regarding its synthesis, properties, and applications. The compound's synthesis involves specific reagents and conditions that are optimized for high yield and purity.
CID 78068919 can be classified as a phenylacetic acid derivative, which is significant in organic chemistry due to its versatility in forming various derivatives. This classification allows researchers to explore its reactivity and potential interactions with biological targets.
The synthesis of CID 78068919 typically involves the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. This reaction is often followed by quenching with an aqueous solution to yield an intermediate compound.
CID 78068919 possesses a distinct molecular structure characterized by the following:
These structural features indicate the presence of functional groups that contribute to its reactivity and interaction potential.
CID 78068919 participates in several types of chemical reactions:
The mechanism of action for CID 78068919 involves its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Understanding this mechanism is essential for evaluating its therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C4H7ClF2Si |
| Molecular Weight | 156.63 g/mol |
| InChI | InChI=1S/C4H7ClF2Si/c5-2-1-3-8-4(6)7/h4H,1-3H2 |
| InChI Key | PSGPIBGRJXZHPF-UHFFFAOYSA-N |
| Canonical SMILES | C(C[Si]C(F)F)CCl |
CID 78068919 has a broad range of scientific applications:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: